molecular formula C19H15F4N3O3S B11243051 4-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

4-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11243051
M. Wt: 441.4 g/mol
InChI Key: GOKHZRKWMLAQSS-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorinated and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structureThe phenylpyridazine moiety is then attached via a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would yield an amine .

Scientific Research Applications

4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated sulfonamides and pyridazine derivatives. Examples include:

  • 4-FLUORO-N-{2-[(6-METHYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
  • 4-FLUORO-N-{2-[(6-CHLOROPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE.

Uniqueness

The uniqueness of 4-FLUORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F4N3O3S

Molecular Weight

441.4 g/mol

IUPAC Name

4-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C19H15F4N3O3S/c20-16-7-6-14(12-15(16)19(21,22)23)30(27,28)24-10-11-29-18-9-8-17(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2

InChI Key

GOKHZRKWMLAQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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